Atenolol EP impurity E
CAS No.: 141650-31-9
VCID: VC21335632
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Atenolol EP impurity E, with the CAS number 141650-31-9, is a significant impurity associated with the pharmaceutical drug Atenolol, which is primarily used as a beta-blocker for treating hypertension and other cardiovascular conditions. This impurity is crucial in pharmaceutical research for ensuring the quality and stability of Atenolol formulations. Synthesis of Atenolol EP Impurity EThe synthesis of Atenolol EP impurity E typically involves multiple steps. It begins with the reaction of 4-hydroxyphenylacetamide with epichlorohydrin to form an epoxide intermediate. This intermediate then undergoes a ring-opening reaction with a suitable amine to yield the final product. In industrial settings, the production process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems. Chemical Reactions and StabilityAtenolol EP impurity E can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can be facilitated by agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride. The compound's stability is crucial for its use in pharmaceutical research, and it is typically stored at -20°C under an inert atmosphere to maintain its purity . Applications in Pharmaceutical ResearchAtenolol EP impurity E is primarily used in pharmaceutical research for several key applications:
Safety and HazardsAtenolol EP impurity E is classified as harmful if swallowed, with a GHS hazard statement of H302 . It requires careful handling and storage to minimize exposure risks. Data Table for Atenolol EP Impurity E
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CAS No. | 141650-31-9 | ||||||||||||||||
Product Name | Atenolol EP impurity E | ||||||||||||||||
Molecular Formula | C19H22N2O5 | ||||||||||||||||
Molecular Weight | 358.4 g/mol | ||||||||||||||||
IUPAC Name | 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | ||||||||||||||||
Standard InChI | InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24) | ||||||||||||||||
Standard InChIKey | RJTRBVLDVHIXNJ-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O | ||||||||||||||||
Canonical SMILES | C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | 4,4’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide | ||||||||||||||||
PubChem Compound | 22296373 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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